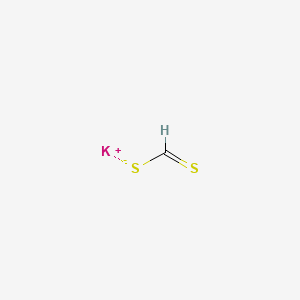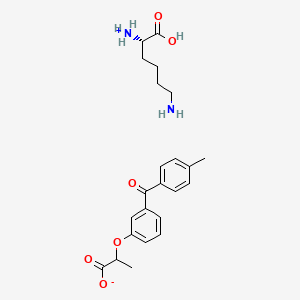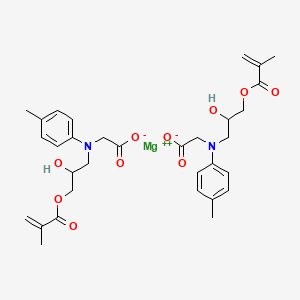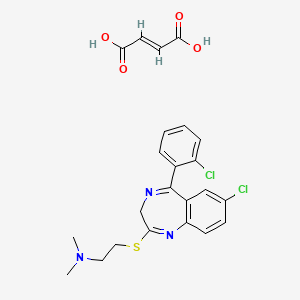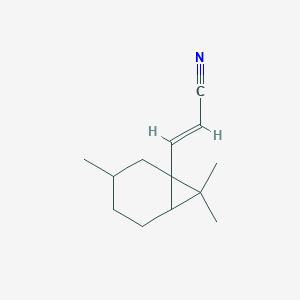
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(410)heptyl)- is an organic compound with the molecular formula C13H19N It is characterized by a bicyclic structure with a nitrile group attached to a propenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- typically involves the reaction of azidocaranols with mono-substituted acetylenes through azide-alkyne cycloaddition reactions. For instance, the reaction of azide with methyl propiolate catalyzed by CuI–DIPEA–AcOH yields the desired product . The reaction conditions often include the use of copper(I) iodide (CuI) as a catalyst, along with diisopropylethylamine (DIPEA) and acetic acid (AcOH) as co-catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of click chemistry, particularly azide-alkyne cycloaddition, are likely employed on a larger scale to produce this compound efficiently .
化学反応の分析
Types of Reactions
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can result in various substituted derivatives .
科学的研究の応用
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its structural similarity to bioactive molecules.
Industry: It is used in the development of new materials and chemical intermediates.
作用機序
The mechanism of action of 2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- involves its interaction with molecular targets through its nitrile group. The nitrile group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity. The bicyclic structure also contributes to its stability and reactivity .
類似化合物との比較
Similar Compounds
3,7,7-Trimethylbicyclo(4.1.0)heptane: Similar in structure but lacks the nitrile group.
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- derivatives: Various derivatives with different substituents on the bicyclic ring.
Uniqueness
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- is unique due to its combination of a nitrile group and a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
72214-40-5 |
|---|---|
分子式 |
C13H19N |
分子量 |
189.30 g/mol |
IUPAC名 |
(E)-3-(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H19N/c1-10-5-6-11-12(2,3)13(11,9-10)7-4-8-14/h4,7,10-11H,5-6,9H2,1-3H3/b7-4+ |
InChIキー |
ZKOZRKAKTFRKJP-QPJJXVBHSA-N |
異性体SMILES |
CC1CCC2C(C2(C1)/C=C/C#N)(C)C |
正規SMILES |
CC1CCC2C(C2(C1)C=CC#N)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



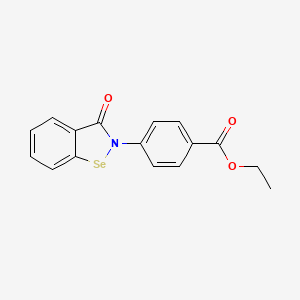
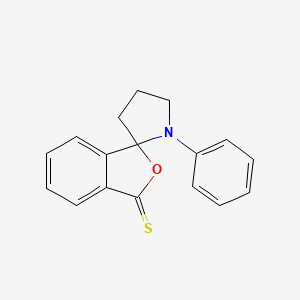

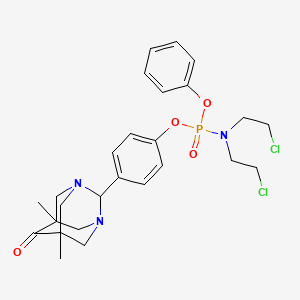

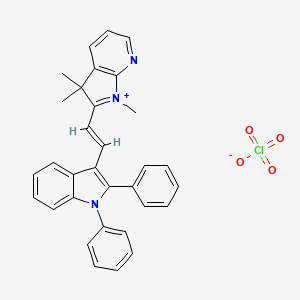


![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
